Ethyl 7-Methylindole-3-acetate
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Overview
Description
Ethyl 7-Methylindole-3-acetate is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . It is an ester derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Ethyl 7-Methylindole-3-acetate, can be achieved through various methodologies. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole nucleus . Another approach involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods: Industrial production of indole derivatives often employs environmentally benign solvents such as water. The use of water as a reaction medium offers several advantages, including non-toxicity, abundance, and high reaction rates . Additionally, transition metals, lanthanides, and ionic liquids are used as catalysts to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-Methylindole-3-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The indole nucleus is highly reactive due to its electron-rich nature, making it susceptible to electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of indole derivatives include strong acids for protonation, titanium(III) chloride for reduction, and various electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield indole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
Ethyl 7-Methylindole-3-acetate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile building block for the synthesis of complex heterocyclic compounds . In biology, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, they are used in the development of therapeutic agents for various diseases, including cancer and infectious diseases . In the industry, indole derivatives are used in the production of fragrances, flavors, and dyes .
Mechanism of Action
The mechanism of action of Ethyl 7-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. Indole derivatives, including this compound, can act as signaling molecules, modulating various biological processes . For example, indole-3-acetic acid, a related compound, functions as a plant hormone that regulates growth and development . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and context.
Comparison with Similar Compounds
Ethyl 7-Methylindole-3-acetate can be compared with other similar indole derivatives, such as indole-3-acetic acid, methyl indole-3-acetate, and ethyl indole-3-carboxylate. These compounds share a common indole nucleus but differ in their functional groups and substituents, which influence their chemical properties and biological activities. This compound is unique due to its specific ester functional group and methyl substitution, which confer distinct reactivity and applications.
Conclusion
This compound is a versatile and significant compound with diverse applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex heterocyclic compounds
Biological Activity
Ethyl 7-Methylindole-3-acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its relevance in various applications.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 7-methylindole with acetic anhydride or acetyl chloride in the presence of a catalyst. This reaction results in the formation of the acetate ester, which can be purified through standard organic chemistry techniques such as recrystallization or chromatography.
2.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown promising results, particularly against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
2.2 Antioxidant Activity
This compound has also been studied for its antioxidant potential. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
- DPPH Radical Scavenging Activity : The compound demonstrated an IC50 value of approximately 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL) .
2.3 Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, which are relevant in diabetes management .
- Cell Signaling Modulation : this compound may modulate cellular signaling pathways associated with inflammation and cell survival, contributing to its antioxidant and anticancer effects.
4. Case Studies and Research Findings
Several case studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study conducted on various pathogenic bacteria revealed that treatment with this compound significantly reduced bacterial load in infected tissue models.
- Antioxidant Studies : Research involving oxidative stress models indicated that administration of this compound led to a marked decrease in markers of oxidative damage in tissues.
5. Conclusion
This compound is a compound with noteworthy biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Its mechanisms of action involve enzyme inhibition and modulation of cell signaling pathways, making it a candidate for further research and development in pharmaceuticals and agricultural applications.
Future studies should focus on elucidating the specific molecular mechanisms underlying these activities and exploring the therapeutic potential of this compound in clinical settings.
Properties
CAS No. |
91957-22-1 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-(7-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-13-9(2)5-4-6-11(10)13/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
UMMBTZNNCROMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C(C=CC=C12)C |
Origin of Product |
United States |
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